molecular formula C6H13Cl2N B1611778 (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride CAS No. 67824-38-8

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B1611778
CAS No.: 67824-38-8
M. Wt: 170.08 g/mol
InChI Key: JMYYNTRVGBDWDB-RGMNGODLSA-N
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Description

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group into the molecule. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature and neutral pH.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used, and the reactions may require acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed, usually under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones.

Scientific Research Applications

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in biochemical studies to probe the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(chloromethyl)-1-methylpiperidine hydrochloride: Similar in structure but with a six-membered ring instead of a five-membered ring.

    (s)-2-(chloromethyl)-1-methylazetidine hydrochloride: Similar but with a four-membered ring.

    (s)-2-(chloromethyl)-1-methylpyridine hydrochloride: Similar but with a nitrogen atom in the aromatic ring.

Uniqueness

(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is unique due to its specific ring size and chiral center, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

67824-38-8

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

IUPAC Name

(2S)-2-(chloromethyl)-1-methylpyrrolidin-1-ium;chloride

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

JMYYNTRVGBDWDB-RGMNGODLSA-N

Isomeric SMILES

C[NH+]1CCC[C@H]1CCl.[Cl-]

SMILES

CN1CCCC1CCl.Cl

Canonical SMILES

C[NH+]1CCCC1CCl.[Cl-]

67824-38-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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